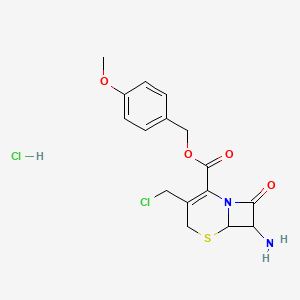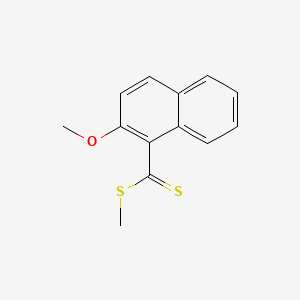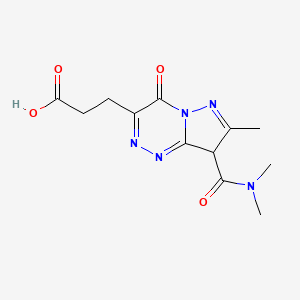![molecular formula C44H34Cl2P2Ru B7979786 [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride” is known as [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride. This compound is a coordination complex that contains ruthenium as the central metal atom, coordinated with two diphenylphosphino groups and two chloride ions. It is often used in various catalytic processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium complex. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions can occur, where the chloride ions or diphenylphosphino groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
科学的研究の応用
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of metal-based drugs.
Environmental Chemistry: The compound is studied for its role in environmental remediation processes, such as the catalytic degradation of pollutants.
作用機序
The mechanism by which [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride exerts its effects involves coordination chemistry principles. The ruthenium center can undergo various oxidation and reduction processes, allowing it to participate in catalytic cycles. The diphenylphosphino groups act as ligands, stabilizing the ruthenium center and facilitating its interaction with substrates. The chloride ions can be replaced by other ligands, enabling the compound to adapt to different catalytic environments.
類似化合物との比較
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride can be compared with other similar compounds, such as:
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) dichloride: Similar structure but with palladium as the central metal.
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]platinum(II) dichloride: Similar structure but with platinum as the central metal.
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]nickel(II) dichloride: Similar structure but with nickel as the central metal.
The uniqueness of [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride lies in its specific catalytic properties and the stability of the ruthenium center under various reaction conditions.
特性
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIUAVPOJGEBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)




![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide](/img/structure/B7979745.png)


![6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine](/img/structure/B7979769.png)
![2-(Furan-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7979781.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)

![3-(8-methoxycarbonyl-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B7979810.png)

